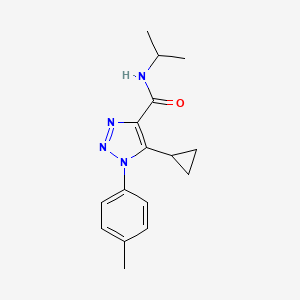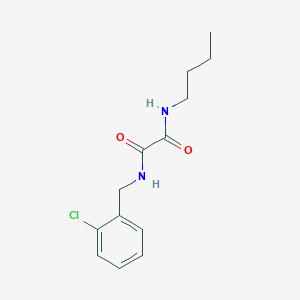![molecular formula C15H13N3O5 B4772640 N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B4772640.png)
N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide
Overview
Description
N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide, commonly known as DHEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. DHEN is a yellow crystalline powder that is synthesized through a multi-step process involving the reaction of 3,5-dihydroxybenzaldehyde and 2-nitrobenzohydrazide.
Mechanism of Action
The mechanism of action of DHEN is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer growth. DHEN has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. DHEN has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
DHEN has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DHEN can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DHEN has also been shown to have antioxidant properties, meaning that it can protect cells from oxidative damage caused by free radicals. In animal studies, DHEN has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
DHEN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of scientific research. However, there are also some limitations to the use of DHEN in lab experiments. DHEN is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DHEN has not been extensively studied for its potential toxicity, and further research is needed to determine its safety for use in humans.
Future Directions
There are a number of future directions for research on DHEN. In medicine, further studies are needed to determine the efficacy and safety of DHEN as a cancer therapy and neuroprotective agent. In agriculture, further studies are needed to determine the optimal conditions for the use of DHEN as a plant growth regulator. In materials science, further studies are needed to explore the potential applications of DHEN as a photochromic material and to develop new materials based on DHEN. Overall, DHEN is a promising compound with a wide range of potential applications in various fields of scientific research.
Scientific Research Applications
DHEN has been extensively studied for its potential applications in various fields of scientific research. In medicine, DHEN has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have demonstrated that DHEN can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. DHEN has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, DHEN has been studied for its potential use as a plant growth regulator. Studies have shown that DHEN can enhance plant growth and improve crop yield, making it a promising candidate for agricultural applications.
In materials science, DHEN has been studied for its potential use as a photochromic material. DHEN exhibits reversible photochromic behavior, meaning that it can change color in response to light. This property makes DHEN a promising candidate for use in optical devices such as sensors and displays.
properties
IUPAC Name |
N-[(E)-1-(3,5-dihydroxyphenyl)ethylideneamino]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9(10-6-11(19)8-12(20)7-10)16-17-15(21)13-4-2-3-5-14(13)18(22)23/h2-8,19-20H,1H3,(H,17,21)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJVEMMYWJZYIT-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4772558.png)

![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4772574.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4772595.png)

![N-{2-(2-methoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4772608.png)


![N-(3,5-dimethylphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4772619.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772620.png)

![4-{[3-(methoxycarbonyl)-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4772625.png)
![N-(3-methoxypropyl)-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4772629.png)
![3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772632.png)